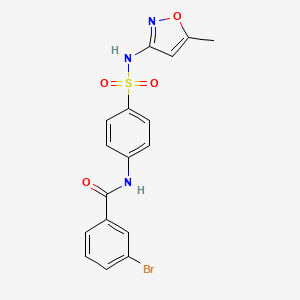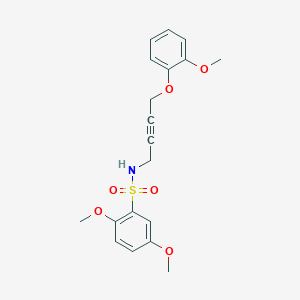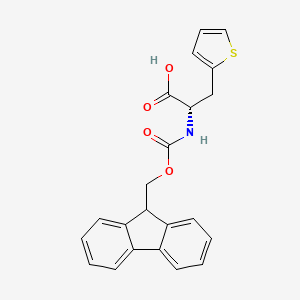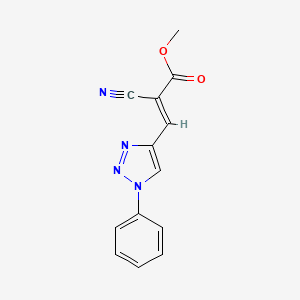![molecular formula C10H17N3O2 B2867902 N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide CAS No. 2411237-30-2](/img/structure/B2867902.png)
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the 1990s and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
作用機序
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide is a selective antagonist of mGluR5, which belongs to the family of G protein-coupled receptors. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the extracellular signal-regulated kinase (ERK) pathway. This compound binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neurodegenerative diseases. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that promotes the survival and growth of neurons. In addition, this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability.
実験室実験の利点と制限
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific study of this receptor subtype without affecting other receptors. This compound is also relatively stable and can be administered orally or intraperitoneally in animal models. However, there are also some limitations to the use of this compound. It has a relatively short half-life and may require frequent dosing in some experiments. In addition, this compound may have off-target effects at high concentrations, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide in scientific research. One direction is the development of more selective and potent mGluR5 antagonists that can overcome the limitations of this compound. Another direction is the study of the role of mGluR5 in other physiological and pathological conditions, such as pain, epilepsy, and Alzheimer's disease. Finally, the development of new animal models that mimic human diseases more closely can help to better understand the role of mGluR5 in these conditions.
合成法
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide can be synthesized using a multi-step process starting from 2-acetylfuran. The first step involves the reaction of 2-acetylfuran with methylamine to form N-methyl-2-acetylfuran. This intermediate is then reacted with ethyl bromoacetate to form N-methyl-N-(2-acetylfuranyl)glycine ethyl ester. The final step involves the reaction of N-methyl-N-(2-acetylfuranyl)glycine ethyl ester with phosgene and piperazine to form this compound.
科学的研究の応用
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, this compound has been used to study the role of mGluR5 in addiction, autism, and schizophrenia.
特性
IUPAC Name |
N-methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-10(15)12(2)6-7-13-5-4-11-9(14)8-13/h3H,1,4-8H2,2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJBXGUUIHBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCNC(=O)C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2867822.png)


![(1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2867829.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2867830.png)
![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine](/img/structure/B2867831.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2867834.png)

![2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2867837.png)

![Ethyl 4-[[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2867840.png)